Product packaging for Chalcone, 3,3'-dimethoxy-(Cat. No.:CAS No. 72129-75-0)

Chalcone, 3,3'-dimethoxy-

Cat. No.: B3056532
CAS No.: 72129-75-0
M. Wt: 268.31 g/mol
InChI Key: FYYKLHBQWLEZOH-MDZDMXLPSA-N
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Description

Chalcone, 3,3'-dimethoxy- is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chalcone, 3,3'-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chalcone, 3,3'-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B3056532 Chalcone, 3,3'-dimethoxy- CAS No. 72129-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYKLHBQWLEZOH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72129-75-0
Record name 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Structure Based Drug Design:when the Three Dimensional Structure of the Biological Target is Known, Computational Tools Like Molecular Docking Can Be Used to Predict How Different 3,3 Dimethoxychalcone Derivatives Will Bind to the Target.nih.govthis Allows for the in Silico Screening of Virtual Libraries of Compounds and the Prioritization of the Most Promising Candidates for Synthesis and Biological Evaluation. This Approach Can Guide the Placement of Functional Groups to Maximize Favorable Interactions with the Target S Binding Site.

By applying these rational design principles, medicinal chemists can systematically modify the 3,3'-dimethoxychalcone scaffold to develop new drug candidates with improved therapeutic potential.

Structure Activity Relationship Sar Studies of Dimethoxychalcone Scaffolds

Influence of Methoxy (B1213986) Group Positions and Substituent Patterns on Biological Potency

The position of methoxy groups on the aromatic rings of the chalcone (B49325) scaffold is a critical determinant of its biological potency and spectrum of activity. While direct and extensive research specifically on 3,3'-dimethoxychalcone is limited in publicly available literature, the influence of methoxy group positioning can be inferred from studies on a variety of dimethoxy and polymethoxy chalcone analogues.

Research has shown that methoxy substitution on the benzene (B151609) ring attached to the carbonyl group (Ring A) can lead to higher biological activity, which may be attributed to the electron-donating effect of the methoxy group. For instance, studies on a series of regioisomeric methoxychalcones revealed that chalcones with methoxy groups on Ring A were generally more potent as antifungal, antibacterial, and antiproliferative agents compared to those with substitutions on Ring B. nih.gov

The antiproliferative activity of dimethoxy chalcones can vary significantly with the substitution pattern. For example, 2',5'-dimethoxychalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov In contrast, some studies on other dimethoxy isomers, such as 3,4-dimethoxychalcone (B600365), have highlighted their role in inducing autophagy, a cellular self-cleaning process with implications for health and disease.

The following table summarizes the biological activities of some representative dimethoxychalcone isomers, illustrating the influence of methoxy group positioning.

Compound NameSubstitution PatternBiological ActivityCell Line/OrganismPotency (IC50/MIC)
2',5'-DimethoxychalconeMethoxy groups at C2' and C5'AntiproliferativeC-33A (cervix), A-431 (skin), MCF-7 (breast)7.7 to 9.2 μM
3',4'-DimethoxychalconeMethoxy groups at C3' and C4'Anti-inflammatoryMacrophages-
4,4'-Dimethoxychalcone (B191108)Methoxy groups at C4 and C4'Autophagy inductionMultiple cell lines-
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneMethoxy groups at C3 and C4AntibacterialBacillus subtilis62.5 µg/mL

It is important to note that the absence of extensive data on 3,3'-dimethoxychalcone in such comparative studies makes it challenging to definitively place its potency relative to other isomers. However, the existing data strongly suggests that the specific placement of the two methoxy groups is a key factor in modulating the biological effects of the dimethoxychalcone scaffold.

Impact of Additional Functional Groups (e.g., hydroxyl, halogens, nitro) on Bioactivity

The introduction of additional functional groups onto the 3,3'-dimethoxychalcone scaffold can significantly modulate its biological activity. These modifications can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Hydroxyl Groups: The presence of hydroxyl (-OH) groups, often in combination with methoxy groups, can have a profound effect on bioactivity. For instance, the combination of hydroxyl and methoxy groups has been explored for its antioxidant and anticancer properties. In some cases, the conversion of a hydroxyl group to a methoxy group can result in a decrease in biological activity in vitro, suggesting that the hydrogen-bonding capability of the hydroxyl group is crucial for certain interactions. researchgate.net However, this is not a universal rule, and the effect is highly dependent on the position of the substitution and the specific biological target.

Halogens: The incorporation of halogens such as fluorine (F), chlorine (Cl), and bromine (Br) into the chalcone structure is a common strategy in medicinal chemistry to enhance potency. Halogens can alter the electronic nature of the aromatic rings and improve membrane permeability. For example, the introduction of a fluorine atom to certain chalcone derivatives has been shown to enhance their inhibitory activity against acetylcholinesterase, an enzyme relevant to Alzheimer's disease.

Nitro Groups: The position of a nitro (-NO2) group on the chalcone scaffold plays a critical role in its anti-inflammatory and vasorelaxant activities. Studies have shown that chalcones with a nitro group at the ortho position of either aromatic ring exhibit the highest anti-inflammatory activity. unifr.ch Conversely, a nitro group at the para position of the B ring was associated with the highest vasorelaxant activity. unifr.ch This highlights the importance of positional isomerism for functional groups in determining the specific biological effects of chalcone derivatives.

The following table provides examples of how additional functional groups can influence the bioactivity of chalcone scaffolds.

Chalcone DerivativeAdditional Functional Group(s)Biological ActivityKey Findings
2'-hydroxy-2",5"-dimethoxychalconeHydroxyl, DimethoxyProapoptoticAddition of two methoxy groups increased proapoptotic potential compared to the parent 2'-hydroxychalcone. researchgate.net
Fluoro-chalconesFluorineAcetylcholinesterase inhibitionIntroduction of a fluorine atom enhanced potency.
Nitro-chalconesNitroAnti-inflammatoryortho-substitution on either ring led to the highest activity. unifr.ch

Correlation between Molecular Planarity, Intermolecular Interactions, and Biological Function

The three-dimensional structure of chalcones, including their degree of planarity and their ability to form intermolecular interactions, is fundamentally linked to their biological function. The chalcone molecule consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The conformation of this system can influence how the molecule fits into the binding site of a biological target.

Intermolecular Interactions: The biological activity of dimethoxychalcones is also governed by their ability to form various intermolecular interactions with their biological targets. These interactions can include:

Hydrogen Bonds: The oxygen atoms of the methoxy groups and the carbonyl group can act as hydrogen bond acceptors. If hydroxyl groups are present, they can act as both hydrogen bond donors and acceptors. These interactions are crucial for the specific recognition and binding of the chalcone to a protein.

π-π Stacking: The aromatic rings of the chalcone can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The nonpolar regions of the chalcone molecule can form hydrophobic interactions with nonpolar residues in the target protein.

The collective strength and geometry of these intermolecular interactions determine the stability of the ligand-target complex and, ultimately, the biological response. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in the crystal structure of molecules like dimethoxy-chalcones. nih.govnih.gov

Rational Design Principles for Optimizing Pharmacological Profiles

Rational drug design is a strategy that utilizes the understanding of a biological target and the structure-activity relationships of lead compounds to design more effective and safer drugs. For 3,3'-dimethoxychalcone and its derivatives, several rational design principles can be applied to optimize their pharmacological profiles.

Advanced Analytical Characterization Techniques for Chalcone, 3,3 Dimethoxy

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of 3,3'-dimethoxychalcone. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each offer unique insights into the molecule's complex structure.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3,3'-dimethoxychalcone, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. The most downfield signal corresponds to the carbonyl carbon (C=O) of the chalcone (B49325) backbone. The olefinic carbons (α and β) are also clearly identifiable. The aromatic rings display a set of signals corresponding to the methoxy-substituted carbons, the carbons bearing a proton, and the ipso-carbons. The two methoxy (B1213986) groups appear as distinct signals in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for Chalcone, 3,3'-dimethoxy-

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Carbonyl (C=O)-~190.0
β-Carbon (Cβ)~7.8 (d, J ≈ 15.6 Hz)~144.5
α-Carbon (Cα)~7.4 (d, J ≈ 15.6 Hz)~122.0
Aromatic C-H6.9 - 7.6 (m)110.0 - 130.0
Aromatic C-OCH₃-~160.0
Aromatic C-ipso-135.0 - 138.0
Methoxy (OCH₃)~3.8 (s)~55.5

Note: Chemical shifts are predictions based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3,3'-dimethoxychalcone displays several key absorption bands that confirm its structure. A strong, sharp peak characteristic of the α,β-unsaturated ketone C=O stretching vibration is prominent. Additional peaks confirm the presence of the carbon-carbon double bond of the enone system, aromatic ring stretches, and the C-O stretching of the methoxy ether groups researchgate.net.

Interactive Data Table: Characteristic IR Absorption Bands for Dimethoxy Chalcones

Vibrational Mode Wavenumber (cm⁻¹) Description
C=O Stretch (Ketone)~1657Strong, sharp absorption
C=C Stretch (Alkene)~1593Medium to strong absorption
C=C Stretch (Aromatic)1580 - 1450Multiple medium to sharp bands
C-O Stretch (Aryl Ether)~1250 and ~1030Two strong bands
=C-H Bending (trans-Alkene)~970Medium, sharp absorption

Data based on a representative dimethoxy-chalcone researchgate.net.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the chalcone backbone, which includes the two aromatic rings and the enone system, gives rise to characteristic absorption bands. Typically, chalcones exhibit two main absorption maxima. The first, at a lower wavelength, corresponds to the π → π* transition of the aromatic rings (Band II). The second, more intense band at a longer wavelength, is characteristic of the cinnamoyl system (Band I) nih.govnih.gov. For the closely related 3,4-dimethoxychalcone (B600365), these bands are observed at approximately 260 nm and 356 nm, respectively nih.gov. These values indicate significant electronic delocalization across the molecule.

Interactive Data Table: UV-Vis Absorption Data for a Representative Dimethoxy Chalcone

Band λₘₐₓ (nm) Associated Transition
Band II~260π → π* (Aromatic Rings)
Band I~356π → π* (Cinnamoyl System)

Data for the representative compound 3,4-dimethoxychalcone nih.gov.

High-resolution mass spectrometry is essential for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 3,3'-dimethoxychalcone, with a molecular formula of C₁₇H₁₆O₃, the expected exact mass is 268.1099 Da. HRMS techniques like Electrospray Ionization (ESI) can detect the protonated molecule [M+H]⁺ at m/z 269.1172 researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically showing the molecular ion peak at m/z 268. The fragmentation pattern observed in MS/MS experiments provides further structural confirmation, with characteristic losses of methoxy groups and cleavage around the carbonyl group, yielding fragments corresponding to the substituted benzoyl and styryl moieties researchgate.net.

X-ray Diffraction Analysis for Crystalline Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. For chalcones, this technique confirms the planarity of the enone bridge and the relative orientation of the two aromatic rings. Although a specific crystal structure for 3,3'-dimethoxychalcone is not publicly available, analysis of related compounds like a multi-methoxy chalcone analog shows that these molecules often crystallize in common space groups like P-1 (triclinic) nih.gov. The crystal packing is typically stabilized by a network of weak intermolecular interactions, such as C–H···O hydrogen bonds involving the methoxy and carbonyl oxygen atoms nih.gov. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules often play a crucial role in the supramolecular assembly. Hirshfeld surface analysis can be employed to quantify these intermolecular contacts and visualize the interaction patterns within the crystal lattice nih.gov.

Voltammetric Techniques for Electrochemical Characterization (e.g., Rotating Ring-Disk Electrode for antioxidant activity)

Voltammetric techniques are powerful electrochemical methods used to investigate the redox properties of a compound. For chalcones, these methods are frequently applied to assess their antioxidant potential by determining their ease of oxidation. While specific voltammetric data for 3,3'-dimethoxychalcone is limited, studies on structurally similar chalcones provide insight into the expected behavior.

The Rotating Ring-Disk Electrode (RRDE) is a sophisticated hydrodynamic voltammetric technique particularly useful for studying reaction mechanisms and detecting reactive intermediates. In the context of antioxidant activity, RRDE can be used to quantify a compound's ability to scavenge reactive oxygen species (ROS) like the superoxide (B77818) radical anion (O₂⁻). For instance, in a study of 2′,4′-dihydroxy-3,4-dimethoxychalcone, RRDE voltammetry was used to measure its antioxidant activity towards superoxide researchgate.net. The disk electrode generates the superoxide radical, and the chalcone's scavenging activity is measured by the change in the current at the ring electrode where the unreacted superoxide is detected. A higher scavenging activity results in a lower ring current, providing a quantitative measure of the compound's antioxidant capacity researchgate.net. This methodology is directly applicable to the electrochemical characterization of 3,3'-dimethoxychalcone to evaluate its potential as an antioxidant.

Chromatographic and Purity Assessment Methods (e.g., TLC)

The purity of synthesized Chalcone, 3,3'-dimethoxy-, as with other chalcone derivatives, is routinely assessed using chromatographic techniques, primarily Thin-Layer Chromatography (TLC). TLC is a versatile method employed for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance.

The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel, coated on a flat, inert substrate like a glass or aluminum plate. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. As the mobile phase ascends, the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases.

For the analysis of chalcones, silica gel is a commonly used stationary phase. The choice of the mobile phase is critical and depends on the polarity of the specific chalcone derivative being analyzed. A variety of solvent systems have been reported for the TLC analysis of different chalcones, and a suitable system for Chalcone, 3,3'-dimethoxy- can be determined through systematic experimentation with solvent mixtures of varying polarities.

The progress of a reaction synthesizing chalcones can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The purity of the synthesized chalcone is determined by the presence of a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

Visualization of the spots on the TLC plate can be achieved under UV light, especially when using plates impregnated with a fluorescent indicator (e.g., silica gel 60 F254), or by using staining agents. One common visualization technique involves placing the TLC plate in an iodine vapor chamber. Another method is to spray the chromatogram with a specific reagent, such as a vanillin-boric acid spray reagent, followed by heating to develop the spots.

While specific TLC parameters for Chalcone, 3,3'-dimethoxy- are not extensively detailed in the literature, the following table summarizes various TLC systems that have been successfully employed for the separation and analysis of other chalcone derivatives. These systems can serve as a starting point for developing a validated TLC method for Chalcone, 3,3'-dimethoxy-.

Stationary PhaseMobile Phase (Solvent System)Visualization MethodApplication
Silica gel GBenzene (B151609): Ethyl acetate (B1210297) (8:2)Iodine vaporPurity assessment of synthesized chalcones scialert.net
Silica gel0.2% Methanol in ChloroformVanillin-boric acid spray reagentReaction monitoring of chalcone synthesis nih.gov
Silica gel 60 F254Methanol: Ethyl acetate (1:1)UV lamp (254 nm), Phosphomolybdic acid stainIdentification of novel chalcone derivatives researchgate.net
Silica gelDichloromethane (100%)UV lightMonitoring Wittig synthesis of chalcones mdpi.com
Silica gel 60 F254Hexane: Ethyl acetate (3:1)UV lampAnalysis of chalcone products rsc.org

It is important to note that the optimal TLC conditions for Chalcone, 3,3'-dimethoxy- may need to be determined empirically to achieve the best separation and resolution.

Emerging Research Avenues and Future Directions for Chalcone, 3,3 Dimethoxy

Identification of Novel Molecular Targets and Signaling Pathways

A primary future direction for 3,3'-dimethoxychalcone research is the comprehensive identification of its specific molecular targets and the signaling pathways it modulates. Studies on structurally related dimethoxy and trimethoxy chalcones have revealed interactions with key cellular pathways implicated in various diseases, suggesting promising avenues for investigation.

For instance, the related compound 3,4-dimethoxychalcone (B600365) (3,4-DC) has been identified as a caloric restriction mimetic that induces autophagy by activating Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.govembopress.org This mechanism has shown potential cardioprotective and neuroprotective effects. nih.govembopress.org Another isomer, 4,4'-dimethoxychalcone (B191108) (DMC), has been shown to mitigate neuroinflammation by modulating the TREM2/PI3K/AKT/NF-κB signaling pathway. nih.gov

Given these precedents, future research on 3,3'-dimethoxychalcone should investigate its potential effects on these and other critical signaling pathways. Key areas of exploration include:

NF-κB Signaling: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival, and it is a known target for the general chalcone (B49325) structure. acs.orgnih.gov Investigating whether 3,3'-dimethoxychalcone can inhibit NF-κB activation is a logical step toward developing it as an anti-inflammatory or anticancer agent.

Autophagy Pathways: Exploring the ability of 3,3'-dimethoxychalcone to induce autophagy, similar to its 3,4-isomer, could uncover applications in neurodegenerative diseases and cardiovascular conditions. nih.gov

Kinase Inhibition: Many chalcones exhibit anticancer activity by inhibiting various protein kinases that are crucial for tumor cell proliferation and survival. Screening 3,3'-dimethoxychalcone against a panel of kinases could reveal novel oncological targets.

Table 1: Investigated Molecular Targets and Signaling Pathways for Various Dimethoxy Chalcone Isomers
Chalcone DerivativeInvestigated Target/PathwayPotential Therapeutic ApplicationReference
3,4-Dimethoxychalcone (3,4-DC)TFEB/TFE3-mediated autophagyCardioprotection, Neuroprotection, Anti-atherosclerosis nih.govembopress.orgnih.gov
4,4'-Dimethoxychalcone (DMC)TREM2/PI3K/AKT/NF-κB PathwayNeuroinflammation (Traumatic Brain Injury) nih.gov
2′,4′-Dihydroxy-3,4-dimethoxychalconeFalcipain-2 (Cysteine Protease)Antimalarial mdpi.com
General Chalcone ScaffoldNF-κB Pathway InhibitionAnti-inflammatory, Anticancer acs.orgnih.gov

Development of Advanced Synthetic Methodologies for Structure Diversification

The therapeutic efficacy of chalcones is highly dependent on the substitution patterns on their aromatic rings. mdpi.com To fully explore the potential of 3,3'-dimethoxychalcone, the development of advanced and efficient synthetic methodologies for structural diversification is essential.

The traditional and most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. nijophasr.netnih.gov While robust, this method can be supplemented with more modern synthetic strategies to create a diverse library of 3,3'-dimethoxychalcone derivatives. Future synthetic efforts could focus on:

Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents onto the aromatic rings of the chalcone backbone. This would allow for fine-tuning of electronic and steric properties to optimize biological activity.

Hybrid Molecule Synthesis: Designing and synthesizing hybrid molecules that combine the 3,3'-dimethoxychalcone scaffold with other pharmacologically active moieties. nih.gov This approach can lead to compounds with dual-action mechanisms or improved pharmacokinetic profiles.

Combinatorial Chemistry: Utilizing combinatorial chemistry techniques to rapidly generate large libraries of 3,3'-dimethoxychalcone analogues for high-throughput screening against various biological targets.

Integration of Multi-Omics and Bioinformatics Approaches for Mechanistic Insights

To accelerate the understanding of how 3,3'-dimethoxychalcone exerts its biological effects, the integration of multi-omics and bioinformatics is a critical future direction. These approaches can provide a systems-level view of the cellular response to the compound, revealing novel mechanisms and predicting potential targets.

Bioinformatics tools have been successfully applied to other chalcones. For example, network pharmacology was used to predict the targets and pathways affected by 4,4'-dimethoxychalcone in traumatic brain injury. nih.gov Similarly, reverse molecular docking suggested that the enzyme CDK1 is a possible target for a 2,4,6-trimethoxychalcone derivative. nih.gov For 2',4'-dihydroxy-3,4-dimethoxychalcone, computational docking was used to examine its inhibitory potential against the malaria parasite enzyme falcipain-2. mdpi.com

Future research on 3,3'-dimethoxychalcone could involve a multi-pronged computational strategy:

Transcriptomics and Proteomics: Using RNA-sequencing and mass spectrometry-based proteomics to analyze global changes in gene and protein expression in cells treated with the compound. This can identify entire pathways that are perturbed.

Metabolomics: Analyzing changes in the cellular metabolome to understand the functional consequences of target engagement and pathway modulation.

In Silico Modeling: Employing molecular docking and molecular dynamics simulations to predict binding interactions with putative protein targets and to rationalize structure-activity relationships observed in experimental assays.

Network Analysis: Integrating data from multiple omics layers to construct interaction networks that can reveal the complex interplay between different biological processes and identify key hub genes or proteins that are central to the compound's mechanism of action. nih.gov

Exploration of Chalcone, 3,3'-dimethoxy-, as a Lead Compound for Derivatization Towards Specific Therapeutic Applications

The chalcone framework is widely regarded as an excellent starting point for medicinal chemistry campaigns. acs.orgnih.gov The synthetic tractability and the proven ability to modulate biological activity through structural modification make chalcones ideal lead compounds. nih.gov

Future research should position 3,3'-dimethoxychalcone as a lead scaffold for derivatization to develop potent and selective agents for specific diseases. A systematic structure-activity relationship (SAR) study is the cornerstone of this approach. nih.govmdpi.com By synthesizing and testing a series of analogues, researchers can determine how different functional groups at various positions on the molecule affect its activity and selectivity.

Key steps in this exploration would include:

Systematic Modification: Synthesizing analogues with modifications on both aromatic rings, including the addition of hydroxyl, halogen, amino, and alkyl groups, to probe the chemical space around the lead compound.

Bioactivity Screening: Testing these new derivatives in a panel of relevant biological assays (e.g., anti-inflammatory, anticancer, neuroprotective) to identify compounds with improved potency and selectivity.

Pharmacokinetic Profiling: Evaluating promising derivatives for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have the potential to become viable drug candidates.

By pursuing these emerging research avenues, the scientific community can unlock the full therapeutic potential of 3,3'-dimethoxychalcone, potentially leading to the development of novel treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,3'-dimethoxy chalcone derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The base-catalyzed Claisen-Schmidt condensation is a standard method, using acetophenone and veratraldehyde precursors with KOH as the catalyst in ethanol. Cyclocondensation with phenylhydrazine in glacial acetic acid yields pyrazoline derivatives. Optimization involves adjusting catalyst concentration (e.g., 10–20% KOH), reaction time (6–12 hours), and temperature (60–80°C). Solvent polarity and stoichiometric ratios of precursors also impact yield .

Q. How are 3,3'-dimethoxy chalcone derivatives characterized structurally, and what analytical techniques are most effective?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and π-conjugation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and methoxy (C-O) groups. Single-crystal X-ray diffraction provides crystallographic data for nonlinear optical (NLO) studies. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity and molecular weight .

Q. What biological assays are commonly used to evaluate the enzyme inhibitory activity of 3,3'-dimethoxy chalcone derivatives?

  • Methodological Answer : In vitro xanthine oxidase (XO) inhibition assays measure IC₅₀ values via UV-Vis spectrophotometry. Kinetic studies using Lineweaver-Burk plots determine inhibition mechanisms (e.g., mixed-type inhibition). Positive controls like allopurinol benchmark activity, with dose-response curves (0.1–100 µM) to assess potency .

Advanced Research Questions

Q. What computational methods predict the nonlinear optical (NLO) properties of 3,3'-dimethoxy chalcone derivatives, and how do structural modifications influence these properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict hyperpolarizability (β) and dipole moments. Substituent position (e.g., 3,4-dimethoxy vs. 2,4,5-trimethoxy) alters π-electron delocalization, impacting NLO coefficients. Two-photon absorption cross-sections are modeled using time-dependent DFT (TD-DFT) at wavelengths like 800 nm .

Q. How do dielectric properties of 3,3'-dimethoxy chalcone derivatives compare to other methoxy-substituted analogs, and what structural factors contribute to differences?

  • Methodological Answer : Broadband dielectric spectroscopy measures permittivity (ε') and loss tangent (tan δ). The 3,3'-dimethoxy group induces higher polarization than trimethoxy derivatives due to steric and electronic effects. Additional methoxy groups increase dipole-dipole interactions, raising ε' from 2.8 to 3.33 in polymer composites .

Q. What crystal growth techniques are suitable for enhancing NLO performance in 3,3'-dimethoxy chalcone single crystals?

  • Methodological Answer : Slow evaporation (e.g., using acetone/water mixtures) produces high-quality single crystals. Thermal stability (up to 150°C) and laser damage thresholds (≥1 GW/cm²) are critical for NLO applications. Crystal packing analysis via Hirshfeld surfaces identifies intermolecular interactions (e.g., C-H···O) that enhance SHG efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.